molecular formula C14H18N4O3 B2711872 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-55-5

1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2711872
CAS RN: 941903-55-5
M. Wt: 290.323
InChI Key: MIRPZGJBKSHJCS-UHFFFAOYSA-N
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Description

The compound “1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .


Synthesis Analysis

Pyrido[2,3-d]pyrimidines can be synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This is prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .


Chemical Reactions Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Derivative Formation

The research on compounds structurally related to 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione focuses primarily on synthesizing new derivatives for various applications. A notable study involves the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, which are characterized and confirmed through spectroscopic and microanalytical data. These derivatives are created by reacting specific compounds under mild conditions to yield new morpholine derivatives with potential utility in various fields, including medicinal chemistry and material science (Karimian et al., 2017).

Photophysical Properties and Sensing Applications

Another area of research focuses on the design and synthesis of pyrimidine-phthalimide derivatives to explore their photophysical properties and potential applications as pH sensors. These derivatives exhibit solid-state fluorescence and solvatochromism, which are significant for developing novel colorimetric pH sensors and logic gates. The study demonstrates the possibility of tuning the photophysical properties of these compounds through molecular design, highlighting their application in sensing technologies (Han Yan et al., 2017).

Antimicrobial Evaluation

The antimicrobial properties of novel derivatives are also a significant area of research. For instance, the synthesis and antimicrobial evaluation of new spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been explored. These compounds, prepared using microwave-assisted conditions, demonstrate varying degrees of antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (R. Faty et al., 2015).

Supramolecular Assemblies

Research on the synthesis and structural analysis of compounds with the pyrimidine dione functionality, like 1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, extends to their use in forming hydrogen-bonded supramolecular assemblies. These studies provide insights into the design of novel crown-containing supramolecular structures, which have potential applications in materials science and nanotechnology (M. Fonari et al., 2004).

Antibacterial and Antifungal Activities

The exploration of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones demonstrates their potential antibacterial and antifungal activities. Such studies contribute to the ongoing search for new compounds with effective antimicrobial properties, addressing the challenge of antibiotic resistance (A. Aksinenko et al., 2016).

properties

IUPAC Name

1,3,6-trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-8-15-12-10(11(9)18-4-6-21-7-5-18)13(19)17(3)14(20)16(12)2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRPZGJBKSHJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCOCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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